1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Overview
Description
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: is an organic compound with the molecular formula C18H28B2O4 . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, also known as 1,3-PHENYLDIBORONIC ACID, BIS(PINACOL) ESTER, is a chemical compound used primarily as a reagent and catalyst in organic synthesis . The primary targets of this compound are organic molecules that undergo reactions facilitated by the boronic ester.
Mode of Action
The compound acts as a reagent in the formation of carbon-carbon (C-C) bonds in reactions such as the Suzuki–Miyaura reaction . It interacts with its targets by donating its boron atom to facilitate the formation of these bonds .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds . The downstream effects of these reactions include the formation of complex organic molecules used in various applications, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . These molecules can have various molecular and cellular effects depending on their structure and function.
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, humidity, and the presence of other reagents. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . The reactions it facilitates are typically carried out under controlled laboratory conditions to ensure optimal efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene can be synthesized through the reaction of 1,3-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form boronic acids.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, dimethylformamide, or dichloromethane.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation or hydrolysis.
Scientific Research Applications
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of polymers, electronic materials, and agrochemicals.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a single boron atom.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions
Uniqueness: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is unique due to its dual boron centers, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for more complex and efficient synthetic routes compared to similar compounds .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-10-9-11-14(12-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQQCDJVSYEQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)B3OC(C(O3)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656453 | |
Record name | 2,2'-(1,3-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196212-27-8 | |
Record name | 2,2'-(1,3-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Phenyldiboronic acid, bis(pinacol)ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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